Lipophilicity (logP)
1-(m-Tolyl)imidazole exhibits a predicted logP of 2.18, which is significantly higher than that of 1-phenylimidazole (reported logP 1.7–1.98) and distinct from 1-benzylimidazole (logP 1.60–1.93). This quantifiable difference reflects the enhanced lipophilicity imparted by the meta-methyl group relative to an unsubstituted phenyl ring, while maintaining a different electronic and steric profile compared to the benzyl analog .
| Evidence Dimension | Lipophilicity (logP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.18 (predicted) |
| Comparator Or Baseline | 1-Phenylimidazole: 1.7–1.98 (various sources); 1-Benzylimidazole: 1.60–1.93 (various sources) |
| Quantified Difference | Target logP is ~0.2–0.5 units higher than 1-phenylimidazole; target logP exceeds 1-benzylimidazole by ~0.25–0.58 units. |
| Conditions | Computational prediction (TPSA 17.82, H_Acceptors 2, H_Donors 0); experimental logP values for comparators from pH-metric and shake-flask methods. |
Why This Matters
Higher logP indicates increased lipophilicity, which directly impacts membrane permeability in cell-based assays and may alter compound retention time in reversed-phase HPLC purification, necessitating distinct experimental parameters compared to less lipophilic analogs.
